molecular formula C8H9BrN2 B3186881 2-Amino-5-bromo-3-cyclopropylpyridine CAS No. 1335059-09-0

2-Amino-5-bromo-3-cyclopropylpyridine

Cat. No. B3186881
CAS RN: 1335059-09-0
M. Wt: 213.07 g/mol
InChI Key: OKTWRKGTAMDDEZ-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-3-cyclopropylpyridine is a synthetic compound that falls under the pyridine family. It has a molecular formula of C8H9BrN2 and a molecular weight of 213.07 g/mol .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Sandmeyer Reaction : 2-Amino-5-bromo-3-cyclopropylpyridine is utilized in the Sandmeyer reaction, a key method for synthesizing bromocyclopropylpyridines. This reaction is significant in creating building blocks for further chemical synthesis (Striela et al., 2017).
  • Amination Processes : The compound is involved in selective amination reactions, particularly in the presence of palladium-Xantphos complexes. This process is crucial for obtaining high yields of amino derivatives (Jianguo Ji et al., 2003).

Electrocatalytic Applications

  • Electrocatalytic Synthesis : Electrocatalytic methods using silver cathodes under mild conditions have been explored for the synthesis of 6-aminonicotinic acid from 2-amino-5-bromo-3-cyclopropylpyridine (Gennaro et al., 2004).
  • Ionic Liquid Medium Carboxylation : The compound is used in electrocatalytic carboxylation in an ionic liquid, demonstrating efficient production of 6-aminonicotinic acid with high yield and selectivity (Feng et al., 2010).

Advanced Synthesis and Material Science

  • Radiosynthesis for Imaging : 2-Amino-5-bromo-3-cyclopropylpyridine plays a role in the radiosynthesis of fluoropyridines, which are important in medical imaging and diagnostics (Pauton et al., 2019).
  • Development of Novel Derivatives : The compound is foundational in synthesizing novel pyridine-based derivatives, with potential applications in biological and chemical fields (Ahmad et al., 2017).

Spectroscopic and Computational Studies

  • Spectroscopic Analysis : Quantum mechanical, spectroscopic, and docking studies have been performed on derivatives of 2-Amino-5-bromo-3-cyclopropylpyridine, providing insights into their molecular structure and properties (Abraham et al., 2017).

Biological and Medicinal Research

  • Aryl Halide Amination : This compound is involved in the amination of aryl halides, a process relevant in the development of pharmaceuticals and biologically active molecules (Lang et al., 2001).

properties

IUPAC Name

5-bromo-3-cyclopropylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2/c9-6-3-7(5-1-2-5)8(10)11-4-6/h3-5H,1-2H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKTWRKGTAMDDEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(N=CC(=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-bromo-3-cyclopropylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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